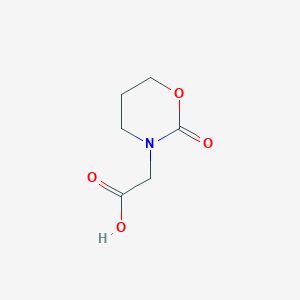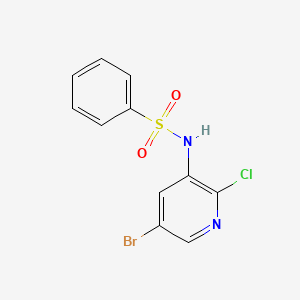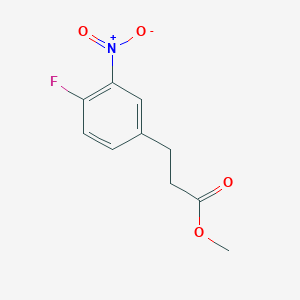
3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester
Overview
Description
The compound you mentioned belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a nitro group (NO2) attached .
Chemical Reactions Analysis
The chemical reactions of nitrobenzenes can be quite diverse, depending on the other functional groups present in the molecule. They can undergo reactions like reduction, coupling reactions, and others .Scientific Research Applications
Functionalized Polymers for Technological Applications Researchers have synthesized the methyl esters of ω-(para styryl)alkanoic acids, which were later transformed into copolymers through radical copolymerization. These copolymers, with their methyl ester functions converted into tri-n-butyltin carboxylates, showcased improved polymerization processes and significant potential in material sciences, especially in the development of functionalized polymers for various technological applications (Dalil et al., 2000).
Green Chemistry in Pharmaceutical Production In the realm of green chemistry and pharmaceutical manufacturing, esters similar to 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester are employed as intermediates. One study demonstrated a novel, environmentally friendly synthesis of Flutamide, a drug used in prostate cancer treatment, showcasing the utility of these compounds in the synthesis of complex pharmaceuticals (Bandgar & Sawant, 2006).
Therapeutic Research and Drug Development Compounds structurally similar to 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester are being studied for their therapeutic properties. For example, a derivative showcased antiarrhythmic activity, indicating its potential in developing new treatments for heart conditions (Shakirov et al., 2006).
Supramolecular Chemistry and Material Science In supramolecular chemistry and material science, the synthesis of esters like 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester plays a critical role. Such compounds are used in the creation of dendrimers and other complex molecular structures with applications ranging from drug delivery systems to nanotechnology (Percec et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4-fluoro-3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSSQZSIUKMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester | |
CAS RN |
907602-44-2 | |
| Record name | 3-(4-fluoro-3-nitrophenyl)propionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



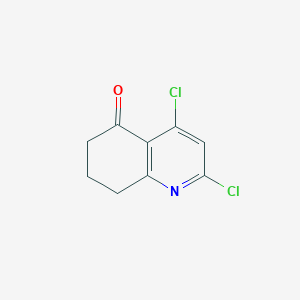


![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)
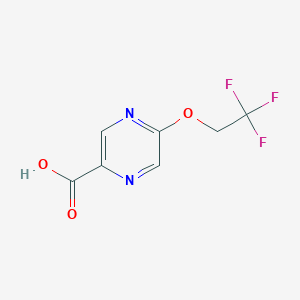


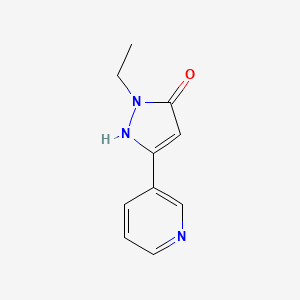
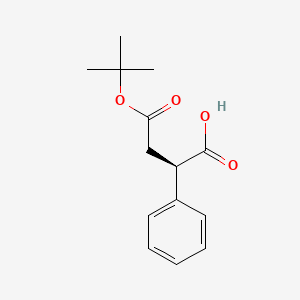
![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)
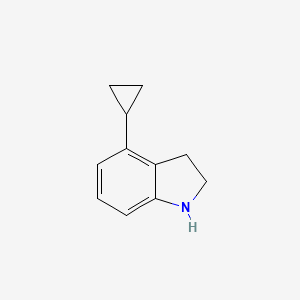
![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)
